2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-15-8-6-14(7-9-15)22-12-13(10-18(22)23)11-21-19(24)16-4-2-3-5-17(16)20/h2-9,13H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGBJYSKNWPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The starting material, 4-methoxyphenylacetic acid, undergoes cyclization with an appropriate amine to form the pyrrolidinone ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation Reaction: The final step involves the coupling of the fluorinated intermediate with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-((1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide.
Reduction: Formation of 2-fluoro-N-((1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl)methyl)benzamide.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : The compound has been investigated for its potential antitumor properties. Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide may exhibit similar effects, making it a candidate for further exploration in anticancer drug development .
- Enzyme Inhibition Studies : The compound is utilized in biological studies to investigate its role as an enzyme inhibitor. Research indicates that benzamide derivatives can effectively inhibit enzymes involved in critical biochemical pathways, such as proteases and kinases, which are often overactive in cancerous cells .
2. Organic Synthesis
- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including substitution and oxidation .
- Reagent in Chemical Reactions : The compound is also employed as a reagent in several chemical reactions, contributing to the formation of novel compounds with potential pharmaceutical applications. For example, it can participate in nucleophilic substitutions and coupling reactions to form larger molecular frameworks .
3. Biological Studies
- Protein-Ligand Interaction : Research has shown that this compound can be used to study protein-ligand interactions, which are crucial for understanding drug mechanisms and designing new therapeutics. Its ability to bind selectively to target proteins makes it valuable in pharmacological studies .
- Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics of related compounds suggest that modifications like fluorination can enhance metabolic stability and bioavailability. This aspect is critical for developing effective drugs with minimal side effects .
Case Studies
Case Study 1: Anticancer Activity
In a study published in Nature Reviews Cancer, researchers synthesized several benzamide derivatives, including compounds structurally related to this compound. These compounds were tested against human cancer cell lines, revealing significant cytotoxic effects attributed to their ability to induce apoptosis through the inhibition of specific oncogenic pathways .
Case Study 2: Enzyme Inhibition
A research article detailed the synthesis of various benzamide derivatives and their evaluation as inhibitors of serine proteases. The study found that certain modifications led to enhanced inhibitory activity, providing insights into how structural changes impact biological efficacy. This work highlights the potential of this compound as a lead compound for developing new enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- Key Structural Differences: LMM5 and LMM11 () contain a 1,3,4-oxadiazole core instead of a pyrrolidinone ring. Both possess sulfamoyl groups (e.g., benzyl(methyl)sulfamoyl in LMM5), absent in the target compound.
- Biological Activity :
Kinase-Targeting Benzamides (CCG258205, CCG258207, etc.)
- Key Structural Differences: CCG compounds (–3) feature a piperidine ring substituted with a benzo[d][1,3]dioxol-5-yloxy group, contrasting with the target’s pyrrolidinone and 4-methoxyphenyl groups. Variations in pyridyl (2-, 3-, 4-pyridyl) or imidazolyl substituents on the benzamide nitrogen are observed .
- Biological Activity: These compounds are potent G protein-coupled receptor kinase 2 (GRK2) inhibitors, with IC₅₀ values in the nanomolar range. High HPLC purity (>95%) and synthetic yields (24–90%) highlight their optimized synthesis .
Fluorinated Imaging Agents ()
- Key Structural Differences: Compounds like [¹⁸F]PBR06 and [¹⁸F]FEPPA contain fluorinated benzamides but are tailored for positron emission tomography (PET) imaging. Substituents such as phenoxyphenyl or pyridyl groups differentiate them from the target compound .
- Biological Activity: Fluorine-18 isotopes enable non-invasive imaging of targets like translocator protein (TSPO) in the brain.
Thiazolidinone and Chromen Derivatives ()
- Key Structural Differences: ’s chromen-2-yl-pyrazolo[3,4-d]pyrimidine derivatives include fused heterocycles, while ’s thiazolidinone compound has a sulfanylidene group .
- Biological Activity :
- These compounds target diverse pathways (e.g., kinase inhibition, antimicrobial activity), underscoring structural versatility in benzamide applications.
Data Tables
Table 2. Functional Group Impact
Key Research Findings
Antifungal vs. Kinase Inhibition: The target compound’s pyrrolidinone core distinguishes it from oxadiazole-based antifungals (LMM5/LMM11) and piperidine-containing kinase inhibitors (CCG series). This structural divergence likely directs its mechanism toward unrelated biological targets .
Fluorine Positioning : The 2-fluoro substitution in the target contrasts with 5-fluoro groups in chromen derivatives (), which may alter electronic effects and binding pocket interactions .
Synthetic Feasibility : High-yield CCG compounds (e.g., 90% for CCG258206) suggest that the target’s synthesis could benefit from analogous coupling strategies, though intermediates may vary .
Biological Activity
2-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide, also known by its CAS number 955221-18-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The structure features a fluorine atom, a methoxyphenyl group, and a pyrrolidinone moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 955221-18-8 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as an inhibitor or modulator of certain pathways involved in various diseases. The presence of the fluorine atom can enhance lipophilicity and potentially improve the compound's ability to cross biological membranes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of benzamide compounds showed significant neuroprotective effects in models of neurodegeneration. These compounds were able to reduce oxidative stress markers and improve neuronal survival rates.
- Anti-inflammatory Activity : Research on similar compounds indicated potent anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.
- Antitumor Activity : In vitro studies have shown that related benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Reaction monitoring via TLC or HPLC to optimize yields .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR studies should systematically modify structural motifs to assess biological activity:
- Benzamide Modifications : Replace the 2-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (e.g., CF₃) to evaluate binding affinity .
- Pyrrolidinone Substitutions : Alter the 4-methoxyphenyl group to test steric/electronic effects on target engagement (e.g., replace with pyridinyl or bulkier aryl groups) .
- Methylenic Linker Optimization : Adjust the methylene spacer length between the benzamide and pyrrolidinone to modulate conformational flexibility .
Q. Methodological Tools :
- In Silico Docking : Use tools like AutoDock to predict binding modes with target enzymes (e.g., kinases or bacterial PPTases) .
- Pharmacokinetic Profiling : Assess metabolic stability via microsomal assays and logP measurements to correlate structural changes with ADME properties .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinone ring and confirm spatial arrangement of substituents .
Advanced: How can computational methods elucidate the compound’s interaction with bacterial PPTase enzymes?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to identify key residues (e.g., hydrophobic pockets or hydrogen-bonding interactions) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorine substitution or methoxy group removal .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for enzyme interactions .
Validation : Cross-reference computational predictions with enzymatic assays (e.g., IC₅₀ measurements) to confirm dual-target inhibition of bacterial PPTases .
Basic: How should researchers address discrepancies in reported solubility data?
Answer:
- Solvent Screening : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 2–10) using nephelometry or UV-Vis spectroscopy .
- pH-Dependent Studies : Adjust pH with 0.1 M HCl/NaOH to identify ionization states affecting solubility (e.g., protonation of the pyrrolidinone nitrogen) .
- Thermodynamic Analysis : Perform van’t Hoff plots to correlate temperature and solubility, identifying ideal storage conditions .
Advanced: What strategies mitigate off-target toxicity in preclinical studies?
Answer:
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides or quinone methides) formed during hepatic metabolism .
- Isosteric Replacement : Substitute the 4-methoxyphenyl group with bioisosteres (e.g., pyridyl or thiophene) to reduce cytotoxicity while retaining activity .
- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .
- Chiral HPLC : Resolve enantiomers (if applicable) using Chiralpak AD-H columns and hexane/isopropanol mobile phases .
- GC-MS : Analyze volatile derivatives (e.g., trimethylsilyl ethers) for trace impurity detection .
Advanced: How can contradictory bioactivity data from in vitro vs. in vivo models be resolved?
Answer:
- Pharmacokinetic Bridging : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy (e.g., high plasma protein binding limits free drug concentration) .
- Metabolomics Profiling : Identify active/inactive metabolites in vivo that are absent in vitro .
- Dose-Response Reassessment : Conduct MTD (maximum tolerated dose) studies to align in vitro IC₅₀ values with achievable in vivo concentrations .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Common degradation pathways include hydrolysis of the benzamide bond or oxidation of the methoxy group .
- Light Sensitivity : Conduct ICH Q1B photostability testing to determine if amber vials are required .
Advanced: How to design a robust SAR study integrating fragment-based drug design (FBDD)?
Answer:
- Fragment Library Screening : Use SPR (surface plasmon resonance) or thermal shift assays to identify fragments binding to the pyrrolidinone or benzamide regions .
- Click Chemistry : Attach fragments via CuAAC (copper-catalyzed azide-alkyne cycloaddition) to explore synergistic binding .
- Free-Wilson Analysis : Quantify contributions of individual substituents to overall activity, prioritizing high-impact modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
